5-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

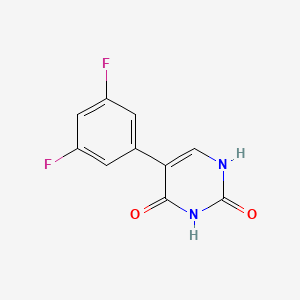

5-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative featuring a 3,5-difluorophenyl substituent at the 5-position of the pyrimidine ring. Pyrimidine-diones are heterocyclic compounds with two ketone groups at the 2- and 4-positions, making them structurally analogous to uracil. The 3,5-difluorophenyl group introduces lipophilicity and electronic effects, which may enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name |

5-(3,5-difluorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-6-1-5(2-7(12)3-6)8-4-13-10(16)14-9(8)15/h1-4H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKLGGBRLPWQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 3,5-difluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often require the use of a base such as sodium ethoxide and a solvent like ethanol. The cyclization step may be facilitated by heating the reaction mixture.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under thermal conditions.

Major Products:

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features allow it to act as an enzyme inhibitor or receptor modulator. Notably, studies have indicated that the presence of fluorine atoms enhances binding affinity and selectivity towards target proteins .

Case Study:

A recent study focused on optimizing the binding affinity of pyrimidine derivatives for c-MET inhibitors. The introduction of 5-(3,5-difluorophenyl) modifications resulted in improved ligand efficiency (LLE) compared to previous compounds .

Material Science

In material science, 5-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing advanced materials with specific electronic or optical properties. Its unique electronic characteristics make it suitable for applications in organic electronics and photonics .

Data Table: Comparison of Electronic Properties

| Property | This compound | Non-fluorinated Analog |

|---|---|---|

| Electronegativity | High | Moderate |

| Stability | Enhanced due to fluorination | Lower |

| Application in Electronics | Yes | Limited |

Agricultural Chemistry

Research has also explored the use of this compound in agrochemicals. Its ability to modulate biological pathways can be harnessed for developing new pesticides or herbicides that target specific plant enzymes or pathways .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals. Its unique structure allows for the creation of derivatives that can serve various applications across different sectors including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which 5-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrimidine-dione derivatives are highly dependent on substituent modifications. Below is a comparative analysis of 5-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione and key analogs from the literature:

Table 1: Structural and Functional Comparison of Pyrimidine-dione Derivatives

Key Insights :

Electron-withdrawing fluorine atoms may enhance metabolic stability by reducing oxidative degradation, a common issue with alkyl or aryl substituents .

Synthetic Considerations: Unlike bis(pyrimidine-dione) derivatives (e.g., 27a), which form via aldehyde-uracil condensations in a 1:1 ratio , the mono-substituted target compound may require controlled reaction conditions to avoid dimerization.

Biological Activity Trends: Antiviral activity in pyrimidine-diones correlates with substituent size and polarity. Stavudine’s dihydrofuran ring facilitates nucleoside mimicry, whereas the target compound’s difluorophenyl group may favor non-nucleoside mechanisms (e.g., capsid inhibition as seen in bis derivatives) . Enzyme inhibition (e.g., DAAO) is influenced by hydrogen-bond donors like hydroxyl groups (Compound 32), which the target compound lacks, suggesting divergent therapeutic applications .

Physicochemical Properties :

- The piperidinylmethyl group in the anti-mycobacterial derivative () introduces basicity, improving solubility in acidic environments, whereas the target compound’s neutral difluorophenyl group may favor passive diffusion .

Biological Activity

5-(3,5-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione, identified by its CAS number 1261986-09-7, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 3,5-difluorophenyl group. Its molecular formula is , and it has a molecular weight of 224.16 g/mol. The presence of fluorine atoms enhances its electronic properties, potentially increasing its binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of 3,5-difluoroaniline with ethyl acetoacetate. This reaction is followed by cyclization and oxidation processes. The synthetic route often requires sodium ethoxide as a base and ethanol as a solvent. In industrial settings, continuous flow reactors may be utilized to improve efficiency and yield.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it may function as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, the compound can disrupt the synthesis of tetrahydrofolate, leading to reduced proliferation of cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that correlate with its ability to inhibit cell proliferation. For instance:

- Cell Lines Tested : The compound has shown effectiveness in inhibiting growth in melanoma and triple-negative breast cancer models.

- Mechanism : The inhibition of DHFR leads to a decrease in nucleotide synthesis essential for DNA replication in rapidly dividing cancer cells .

Enzyme Inhibition

In addition to DHFR inhibition, this compound may interact with other targets such as kinases involved in cancer progression:

- Target Kinases : Studies have suggested potential inhibitory effects on tyrosine kinases which play a role in signaling pathways related to cell growth and division .

Comparative Studies

To understand the unique properties of this compound relative to similar compounds:

| Compound Name | Structure | Key Target | Biological Activity |

|---|---|---|---|

| 5-Phenylpyrimidine-2,4(1H,3H)-dione | No fluorine substituents | DHFR | Reduced potency compared to difluorinated variant |

| 5-(3,5-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione | Chlorine substituents | DHFR | Different reactivity profile; less effective in some assays |

The presence of fluorine atoms in this compound enhances its stability and binding properties compared to non-fluorinated analogs .

Study on Antitumor Efficacy

In a recent study involving animal models of breast cancer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.